Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: Not explicitly provided; see for related data) is a heterocyclic sulfonamide derivative featuring a thiophene core substituted at the 3-position with a sulfamoyl group linked to a 3,4-dimethoxyphenyl ring and a methyl ester at the 2-position. Its molecular formula is C₁₅H₁₇NO₇S₂, with a molecular weight of 387.43 g/mol . This compound is of interest due to its structural motifs common in pharmaceuticals and agrochemicals, particularly sulfonamide-based inhibitors and receptor modulators.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-10-5-4-9(8-11(10)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBIVXQSGCAIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Structure : Differs in the substitution pattern (3,5-dimethoxy vs. 3,4-dimethoxy) and core structure (benzothiophene vs. thiophene).
- Molecular Weight : 407.455 g/mol (vs. 387.43 g/mol for the main compound) .
- The fused benzene ring in benzothiophene increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate
- Structure: Features a 2-methoxy-4-isopentylaminophenyl group instead of 3,4-dimethoxyphenyl.
- Application: Acts as a PPARβ/δ antagonist, highlighting the role of bulky aliphatic chains (isopentylamino) in nuclear receptor interactions .
- Comparison: The isopentylamino group introduces basicity and steric bulk, which may improve selectivity for PPAR isoforms compared to the electronically rich 3,4-dimethoxy group.
Core Structure Modifications
Thalidomide Analogs: 4NO2PDPMe and 4APDPMe
- Structures: Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate and its 4-amino derivative .
- Key Differences: Replace thiophene with a propanoate-phthalimide scaffold. Biological Activity: PDE-4 inhibitors with uterine relaxant effects, demonstrating how core structure dictates mechanism (PDE-4 vs. sulfonamide targets) .
Ethyl-5-(4-chlorophenyl)-3-[N-(substituted)sulfonamide]thiophene-2-carboxylates
- Structure : 4-Chlorophenyl at thiophene position 5 and varied sulfonamide groups.
- Ethyl ester (vs. methyl) may slow hydrolysis, improving metabolic stability .
Functional Group Replacements
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Structure : Replaces the 3,4-dimethoxyphenyl group with a methoxycarbonylmethyl-sulfamoyl moiety.
- Impact :
Thifensulfuron-methyl (Herbicide)
- Structure : Incorporates a triazine ring via a sulfonylurea bridge.
- Application : Agricultural herbicide, emphasizing the role of the triazine group in pesticidal activity.
- Comparison: Demonstrates how sulfonamide-thiophene hybrids can be tailored for non-pharmaceutical uses .
Research Implications and Gaps
- Structure-Activity Relationships (SAR) :
- 3,4-Dimethoxy groups may enhance binding to enzymes or receptors requiring electron-rich aromatic interactions.
- Thiophene vs. benzothiophene cores influence steric and electronic profiles, affecting target engagement.
- Unanswered Questions :
- Direct comparative studies on pharmacokinetics (e.g., solubility, bioavailability) are lacking.
- Biological targets for the main compound remain uncharacterized in the provided evidence.
Biological Activity
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 446.5 g/mol
- CAS Number : 1291846-06-4
The compound features a thiophene ring, which is known for its aromatic properties, and a sulfamoyl group that enhances its biological activity. The presence of the methoxy groups on the phenyl ring is believed to influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of thiophene-2-carboxylic acid with a suitable sulfamoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require solvents like dichloromethane to facilitate the process.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this one demonstrated IC values in the low micromolar range against Hep3B liver cancer cells, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
These studies suggest that the compound may interfere with tubulin dynamics, similar to established anticancer agents like colchicine.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways critical for cancer cell growth.
- Tubulin Binding : Similar to other thiophene derivatives, it likely disrupts microtubule dynamics by binding to tubulin, leading to cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene-based compounds:
- Study on Thiophene Carboxamide Derivatives : A study synthesized various thiophene carboxamide derivatives and evaluated their anticancer properties using MTS assays and spheroid models to assess tumor-stromal interactions .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies often utilize molecular dynamics simulations to assess stability and interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
